(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

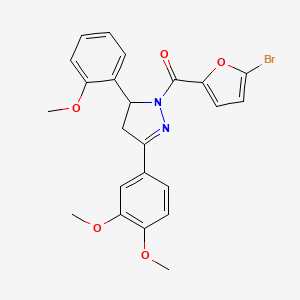

This compound is a pyrazoline-based heterocyclic molecule featuring a 5-bromofuran substituent and two methoxy-substituted aromatic rings. Its structure combines a 4,5-dihydro-1H-pyrazole core with a (5-bromofuran-2-yl)methanone group at position 1 and substituted phenyl groups at positions 3 and 3.

Synthetically, such compounds are typically prepared via cyclocondensation of chalcones with hydrazine derivatives, followed by benzoylation or other functionalization steps .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O5/c1-28-18-7-5-4-6-15(18)17-13-16(14-8-9-19(29-2)21(12-14)30-3)25-26(17)23(27)20-10-11-22(24)31-20/h4-12,17H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKUXTHGJPRFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C4=CC=C(O4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan ring: Starting with a bromination reaction to introduce the bromine atom at the 5-position of the furan ring.

Synthesis of the pyrazole ring: This could involve a cyclization reaction between a hydrazine derivative and a diketone.

Coupling reactions: The final step might involve coupling the furan and pyrazole rings through a methanone linkage under specific reaction conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromofuran Moiety

The bromine atom on the furan ring serves as a reactive site for nucleophilic substitution. This reaction is driven by the electron-deficient nature of the furan ring, enhanced by the adjacent bromine atom.

Example Reaction:

Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under palladium catalysis:

Conditions:

-

Catalysts: Pd(PPh) or Pd(dba)

-

Solvents: DMF or THF

-

Temperature: 80–120°C

Key Findings:

-

Similar bromofuran derivatives undergo Suzuki-Miyaura couplings with aryl boronic acids to form biaryl structures .

-

Ullmann-type couplings with amines yield furan-2-ylamine derivatives .

Functionalization of the Dihydropyrazole Ring

The 4,5-dihydro-1H-pyrazole ring can undergo oxidation, reduction, or ring-opening reactions due to its partial saturation.

Oxidation to Pyrazole

Oxidizing agents convert the dihydropyrazole to a fully aromatic pyrazole:

Conditions:

-

Reagents: DDQ (dichlorodicyanobenzoquinone) or MnO

-

Solvents: Dichloromethane or toluene.

Hydrogenation to Pyrazolidine

Catalytic hydrogenation saturates the dihydropyrazole ring:

Conditions:

-

Pressure: 1–3 atm H

-

Solvents: Ethanol or ethyl acetate.

Methanone Group Reactivity

The ketone group participates in nucleophilic additions or reductions:

Reduction to Alcohol

The methanone can be reduced to a secondary alcohol:

Conditions:

-

LiAlH in anhydrous THF at 0°C.

Grignard Additions

Organometallic reagents add to the carbonyl carbon:

Limitations:

Steric hindrance from the dihydropyrazole and methoxyphenyl groups may reduce yields.

Electrophilic Aromatic Substitution on Methoxyphenyl Groups

The electron-rich 3,4-dimethoxyphenyl and 2-methoxyphenyl substituents undergo electrophilic substitutions:

Example Reaction: Nitration

Regioselectivity:

Cross-Coupling Reactions

The bromofuran moiety enables palladium-catalyzed cross-couplings:

| Reaction Type | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh) | Biaryl-furan hybrids | 60–75 | |

| Buchwald-Hartwig | Amine, Pd(dba) | Furan-2-ylamine derivatives | 50–65 |

Ring-Opening Reactions of Dihydropyrazole

Under acidic conditions, the dihydropyrazole ring can undergo hydrolysis:

Conditions:

-

Concentrated HCl, reflux.

Stability and Degradation Pathways

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “(5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogues, focusing on structural variations, molecular properties, and reported bioactivities:

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group distinguishes it from halogenated (e.g., 4-bromophenyl in ) or sulfur-containing (e.g., thienyl in ) analogues. The 5-bromofuran moiety is shared with , but the latter’s imidazole-thioether chain may confer distinct pharmacokinetic properties (e.g., membrane permeability).

Bioactivity Trends :

- Chloro and bromo derivatives (e.g., ) exhibit antimicrobial activity, suggesting that halogenation at specific positions enhances interaction with microbial enzymes or membranes. The target compound’s bromofuran group may similarly disrupt bacterial cell walls .

- Thiazole-triazole hybrids (e.g., ) show higher potency (MIC 2–8 µg/mL), likely due to increased π-π stacking and hydrogen-bonding capabilities compared to simpler pyrazolines.

Analytical Techniques :

- SHELXL and SHELXS are widely used for crystallographic refinement of similar compounds, ensuring accurate structural determination .

- AutoDock studies on highlight the utility of computational docking to predict binding modes in antimicrobial targets (e.g., bacterial gyrase) .

Detailed Research Findings

Electronic Properties:

Multiwfn analysis on analogous pyrazolines demonstrates localized electron density at the bromine atom and methoxy oxygen atoms, which may facilitate nucleophilic interactions in biological systems .

Biological Activity

The compound (5-bromofuran-2-yl)(3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities supported by research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions such as nucleophilic substitutions and cyclizations. The specific synthetic route can vary based on the desired modifications to the furan and pyrazole moieties.

The biological activity of this compound can be attributed to its structural components:

- Furan Ring : Known for its ability to participate in electrophilic reactions, contributing to biological interactions.

- Pyrazole Moiety : Often associated with anti-inflammatory and analgesic properties.

- Aromatic Substituents : The presence of methoxy groups enhances lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain aryl-substituted pyrazoles have demonstrated effectiveness in inhibiting biofilm formation in bacterial cultures .

- Anticancer Properties : Some studies suggest that related compounds may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Compounds with similar frameworks have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Activity

In a study focusing on the antibacterial properties of related pyrazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 6 mg/ml against Staphylococcus aureus and Escherichia coli. This indicates a promising potential for development as antibacterial agents .

Case Study 2: Anticancer Screening

A screening assay for anticancer activity revealed that pyrazole derivatives could inhibit the growth of various cancer cell lines. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Data Tables

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of pyrazole derivatives. For instance, the introduction of electron-donating groups has been shown to enhance antimicrobial efficacy while maintaining low toxicity profiles against eukaryotic cells .

Additionally, docking studies suggest that these compounds can effectively bind to specific biological targets, further elucidating their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.